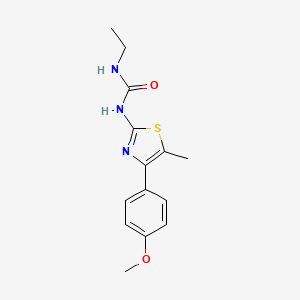

1-Ethyl-3-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

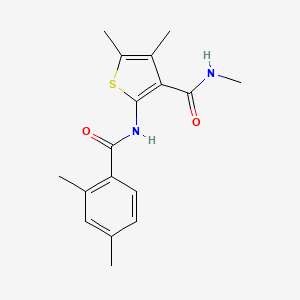

“1-Ethyl-3-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)urea” is a chemical compound. It has a molecular weight of 194.23000 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Ethyl-3-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)urea” include a molecular weight of 194.23000 and a density of 1.13g/cm3 . The boiling point is 294.8ºC at 760mmHg .Applications De Recherche Scientifique

Directed Lithiation and Synthesis Processes

Directed lithiation techniques are pivotal in modifying the structure of molecules related to 1-Ethyl-3-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)urea for synthesizing substituted products. Smith et al. (2013) demonstrated the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea under specific conditions, leading to high yields of substituted products, indicating the molecule's versatility in organic synthesis and potential pharmaceutical applications (Smith, El‐Hiti, & Alshammari, 2013).

Isotope-Labeled Compound Synthesis for Pharmacokinetics

Liang et al. (2020) synthesized a deuterium-labeled version of a closely related compound, AR-A014418, which demonstrates the importance of such derivatives in studying drug absorption, distribution, and overall pharmacokinetics. This research underscores the utility of 1-Ethyl-3-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)urea derivatives in developing analytical standards for drug development and monitoring (Liang et al., 2020).

Advanced Synthesis via Biginelli Reaction

The application of the Biginelli reaction for synthesizing highly functionalized heterocycles, as described by Gonçalves et al. (2019), demonstrates the compound's potential role in generating new molecules with significant biological activity. The synthesis of ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate using this method indicates the potential for creating novel therapeutic agents (Gonçalves et al., 2019).

Antitumor Activity and Docking Study

Research on 1-(2-(1H-Indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea by Hu et al. (2018) showcases the compound's potential in antitumor activity, supported by MTT assay and docking studies into CDK4 protein. This highlights its relevance in cancer research and the development of targeted therapies (Hu et al., 2018).

Conformational Studies in Drug Design

Phukan and Baruah (2016) conducted conformational studies on urea and thiourea derivatives, indicating the significance of such analyses in understanding drug-receptor interactions. These studies assist in the rational design of new compounds with improved efficacy and reduced side effects (Phukan & Baruah, 2016).

Mécanisme D'action

Target of Action

It is known that many indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It can be inferred from the general behavior of indole derivatives that they interact with their targets, leading to changes in the biological activities of the targets .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Based on the known biological activities of indole derivatives, it can be inferred that this compound may have a broad range of effects .

Propriétés

IUPAC Name |

1-ethyl-3-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S/c1-4-15-13(18)17-14-16-12(9(2)20-14)10-5-7-11(19-3)8-6-10/h5-8H,4H2,1-3H3,(H2,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSCSIVQALIQWQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC1=NC(=C(S1)C)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-3-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2634695.png)

![9-(pyrrolidin-1-ylsulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2634697.png)

![4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2634698.png)

![(3-phenoxyphenyl)methyl (E)-2-cyano-3-[(4,6-dimethylpyrimidin-2-yl)amino]prop-2-enoate](/img/structure/B2634699.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2634701.png)

methanone](/img/structure/B2634702.png)

![2-(4-(ethylsulfonyl)phenyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2634706.png)

![3,8-bis(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2634710.png)

![methyl 5-{[(4-ethylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2634714.png)

![N-benzyl-N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2634718.png)